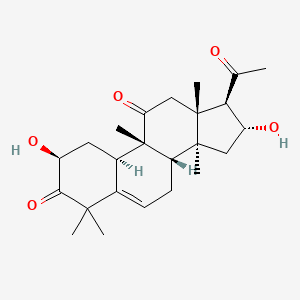

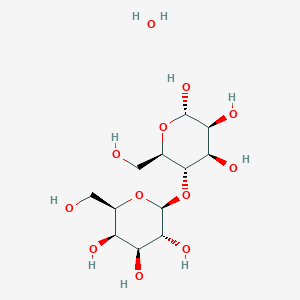

4-O-(b-D-Galactopiranosil)-a-D-manopiranosa monohidratada

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Aplicaciones Científicas De Investigación

4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate has several applications in scientific research, including:

Chemistry: It serves as a substrate in glycosylation reactions and as a building block for the synthesis of more complex carbohydrates.

Biology: The compound is used to study glycosidic bond formation and cleavage, as well as the role of glycosides in biological systems.

Medicine: It has potential therapeutic applications, such as in the development of glycoside-based drugs for treating various diseases.

Industry: The compound is used in the food industry as a sweetener and in the production of bioactive compounds.

Mecanismo De Acción

Target of Action

The primary target of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate is the enzyme Arabinogalactan endo-1,4-beta-galactosidase . This enzyme is found in Bacillus licheniformis , a bacterium that is commonly found in soil and vegetation.

Mode of Action

The compound interacts with its target enzyme by binding to the active site, which is the region of the enzyme where substrate molecules bind and undergo a chemical reaction . This interaction leads to the hydrolysis of lactose , a disaccharide sugar composed of galactose and glucose units .

Biochemical Pathways

The hydrolysis of lactose by the action of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate leads to the production of galactose and glucose . These monosaccharides can then enter glycolysis, a metabolic pathway that converts glucose into pyruvate with the simultaneous production of a small amount of ATP (Adenosine triphosphate) and NADH (Nicotinamide adenine dinucleotide).

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate typically involves the glycosylation of mannose with galactose. This reaction can be catalyzed by enzymes such as glycosyltransferases or by chemical methods using promoters like silver or mercury salts. The reaction conditions often require controlled temperatures and pH levels to ensure the formation of the desired glycosidic bond.

Industrial Production Methods: In an industrial setting, the compound can be produced through fermentation processes using microorganisms that naturally synthesize glycosides. Alternatively, chemical synthesis methods can be scaled up to produce larger quantities. The choice of method depends on factors such as cost, yield, and purity requirements.

Análisis De Reacciones Químicas

Types of Reactions: 4-O-(b-D-Galactopyranosyl)-a-D-mannopyranose monohydrate can undergo various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: Reagents such as periodic acid or bromine can be used to oxidize the compound, resulting in the cleavage of the glycosidic bond.

Reduction: Reducing agents like sodium borohydride can be employed to reduce the compound, potentially altering its structure and properties.

Substitution: Substitution reactions can be carried out using nucleophiles or electrophiles under specific conditions to modify the compound.

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with altered functional groups.

Comparación Con Compuestos Similares

Lactose

Maltose

Cellobiose

4-O-(b-D-Galactopyranosyl)-D-galactopyranose

Propiedades

IUPAC Name |

(2R,3R,4S,5R,6S)-2-(hydroxymethyl)-6-[(2R,3S,4R,5S,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol;hydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22O11.H2O/c13-1-3-5(15)6(16)9(19)12(22-3)23-10-4(2-14)21-11(20)8(18)7(10)17;/h3-20H,1-2H2;1H2/t3-,4-,5+,6+,7-,8+,9-,10-,11+,12+;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSVLPVUVIUVCRA-OCHQEDKVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)O)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H](O[C@@H]([C@H]([C@H]2O)O)O)CO)O)O)O)O.O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40669973 |

Source

|

| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

360.31 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103302-12-1 |

Source

|

| Record name | 4-O-beta-D-Galactopyranosyl-alpha-D-mannopyranose--water (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40669973 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

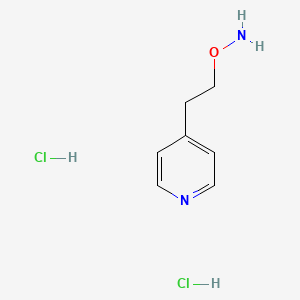

![N-[[(3R)-piperidin-3-yl]methyl]isoquinoline-5-sulfonamide;dihydrochloride](/img/structure/B1499774.png)

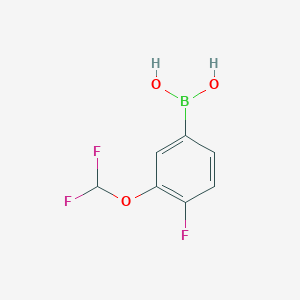

![tert-Butyl 4-(benzo[d]isothiazol-3-ylamino)piperidine-1-carboxylate](/img/structure/B1499776.png)

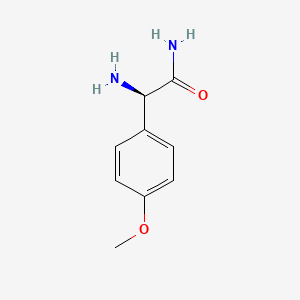

![Thiazolo[4,5-c]pyridin-4-amine](/img/structure/B1499795.png)